molecular formula C10H12O2 B8792112 2-Methyl-2,6,7,8-tetrahydro-chromen-5-one CAS No. 58133-98-5

2-Methyl-2,6,7,8-tetrahydro-chromen-5-one

Cat. No. B8792112
CAS RN: 58133-98-5
M. Wt: 164.20 g/mol
InChI Key: TZDNUIAAQCSNHY-UHFFFAOYSA-N
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Patent
US05492914

Procedure details

A solution of crotonaldehyde (72.74 g, 1.04 mol) in 500 mL of pyridine was added to 1,3-cyclohexanedione (100 g, 0.892 mol) in 500 mL of pyridine and the mixture was heated to reflux under a nitrogen atmosphere for 1 hour. The mixture was cooled to room temperature and then filtered through magnesium sulfate (328 g). The filtrate was concentrated to dryness and the residue was partitioned between water and diethyl ether. The aqueous phase was extracted with diethyl ether and the combined diethyl ether layers were washed with 10% hydrochloric acid (3×150 mL). The diethyl ether layer was then washed with water to neutrality, dried (MgSO4), filtered and the filtrate concentrated to dryness. The residue was purified by Kugelrohr distillation (bp 109°-112° C. (1 to 2 mm)) to give 2-methyl-5,6,7,8-tetrahydro-2H-1-benzopyran-5-one (48.2 g, 0.294 mol) as an oil.
Quantity
72.74 g
Type
reactant
Reaction Step One
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH:1](=O)/[CH:2]=[CH:3]/[CH3:4].[C:6]1(=[O:13])[CH2:11][CH2:10][CH2:9][C:8](=[O:12])[CH2:7]1>N1C=CC=CC=1>[CH3:4][CH:3]1[CH:2]=[CH:1][C:7]2[C:6](=[O:13])[CH2:11][CH2:10][CH2:9][C:8]=2[O:12]1

Inputs

Step One
Name
Quantity
72.74 g
Type
reactant
Smiles
C(\C=C\C)=O
Name
Quantity
100 g
Type
reactant
Smiles
C1(CC(CCC1)=O)=O
Name
Quantity
500 mL
Type
solvent
Smiles
N1=CC=CC=C1
Name
Quantity
500 mL
Type
solvent
Smiles
N1=CC=CC=C1

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux under a nitrogen atmosphere for 1 hour
Duration
1 h
FILTRATION
Type
FILTRATION
Details
filtered through magnesium sulfate (328 g)
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated to dryness
CUSTOM
Type
CUSTOM
Details
the residue was partitioned between water and diethyl ether
EXTRACTION
Type
EXTRACTION
Details
The aqueous phase was extracted with diethyl ether
WASH
Type
WASH
Details
the combined diethyl ether layers were washed with 10% hydrochloric acid (3×150 mL)
WASH
Type
WASH
Details
The diethyl ether layer was then washed with water to neutrality
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate concentrated to dryness
DISTILLATION
Type
DISTILLATION
Details
The residue was purified by Kugelrohr distillation (bp 109°-112° C. (1 to 2 mm))

Outcomes

Product
Name
Type
product
Smiles
CC1OC2=C(C=C1)C(CCC2)=O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.294 mol
AMOUNT: MASS 48.2 g
YIELD: CALCULATEDPERCENTYIELD 33%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.